molecular formula C26H19N3O5S2 B383275 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 379241-30-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

Cat. No.: B383275
CAS No.: 379241-30-2
M. Wt: 517.6g/mol
InChI Key: XOUPKOSQXGBTPE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C26H19N3O5S2 and its molecular weight is 517.6g/mol. The purity is usually 95%.
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Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxane moiety linked to a thienopyrimidine structure via a sulfanylacetamide group. Its molecular formula is C22H17N3O4SC_{22}H_{17}N_{3}O_{4}S with a molar mass of 419.45 g/mol. The structure can be represented as follows:

N 2 3 dihydro 1 4 benzodioxin 6 yl 2 5 furan 2 yl 4 oxo 3 phenylthieno 2 3 d pyrimidin 2 yl sulfanylacetamide\text{N 2 3 dihydro 1 4 benzodioxin 6 yl 2 5 furan 2 yl 4 oxo 3 phenylthieno 2 3 d pyrimidin 2 yl sulfanylacetamide}

Antiproliferative Activity

Recent studies have demonstrated that compounds containing the benzodioxane and thienopyrimidine moieties exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives of benzodioxane have shown promising results in inhibiting the growth of human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines. The mechanisms of action often involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Cell LineIC50 (µM)Reference
SK-Hep-115.5
MDA-MB-23112.8
NUGC-320.0

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It has shown moderate inhibitory activity against α-glucosidase and acetylcholinesterase (AChE), which are important targets for diabetes and Alzheimer's disease treatments, respectively.

EnzymeInhibition ActivityReference
α-glucosidaseModerate
AcetylcholinesteraseWeak

Antimicrobial Activity

In addition to its antiproliferative properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The lipophilicity of the compound appears to enhance its antibacterial effects.

MicroorganismActivity LevelReference
Escherichia coliModerate
Staphylococcus aureusSignificant

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of Benzodioxane : The initial step involves the synthesis of the benzodioxane core through cyclization reactions.
  • Thienopyrimidine Derivative Synthesis : Subsequently, thienopyrimidine derivatives are synthesized using appropriate reaction conditions.
  • Coupling Reaction : Finally, the coupling of these two moieties is achieved through nucleophilic substitution involving sulfanylacetamide.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : A study reported that derivatives similar to this compound exhibited significant cytotoxicity in vitro against several cancer cell lines, suggesting potential for further development as anticancer agents.
  • Diabetes Management : Research indicated that compounds with similar structures could effectively inhibit α-glucosidase activity, providing a basis for their use in managing postprandial blood glucose levels.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O5S2/c30-22(27-16-8-9-20-21(13-16)34-12-11-33-20)15-36-26-28-24-23(18(14-35-24)19-7-4-10-32-19)25(31)29(26)17-5-2-1-3-6-17/h1-10,13-14H,11-12,15H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUPKOSQXGBTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=CO5)C(=O)N3C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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